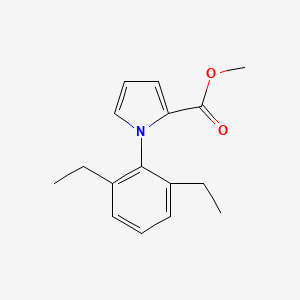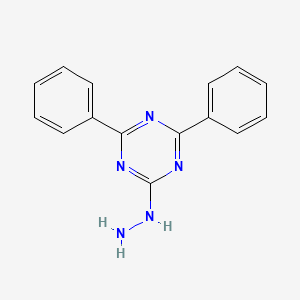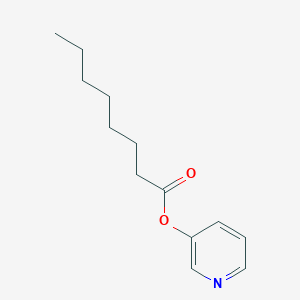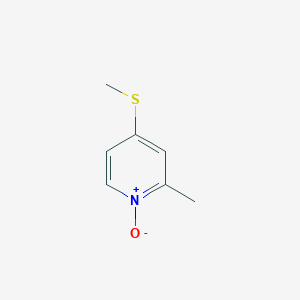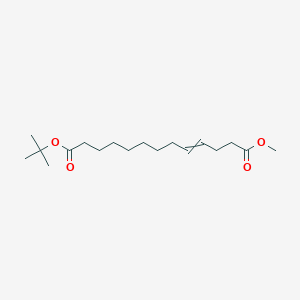
13-tert-Butyl 1-methyl tridec-4-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-tert-Butyl 1-methyl tridec-4-enedioate is an organic compound characterized by its complex structure, which includes a tert-butyl group, a methyl group, and a tridec-4-enedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-tert-Butyl 1-methyl tridec-4-enedioate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a tridec-4-enedioic acid derivative with tert-butyl alcohol and methyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
13-tert-Butyl 1-methyl tridec-4-enedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
13-tert-Butyl 1-methyl tridec-4-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 13-tert-Butyl 1-methyl tridec-4-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
13-tert-Butyl 1-methyl tridec-4-enedioate: shares similarities with other esters and carboxylic acid derivatives, such as methyl tert-butyl ether and tert-butyl acetate.
Methyl tert-butyl ether: Known for its use as a fuel additive, it has a simpler structure but shares the tert-butyl group.
tert-Butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.
Uniqueness
What sets this compound apart is its longer carbon chain and the presence of both tert-butyl and methyl groups, which confer unique chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
111699-09-3 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
13-O-tert-butyl 1-O-methyl tridec-4-enedioate |
InChI |
InChI=1S/C18H32O4/c1-18(2,3)22-17(20)15-13-11-9-7-5-6-8-10-12-14-16(19)21-4/h8,10H,5-7,9,11-15H2,1-4H3 |
Clave InChI |
WAHQRYKIKKQUCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCC=CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


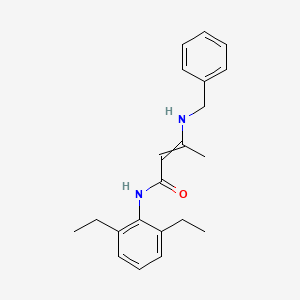
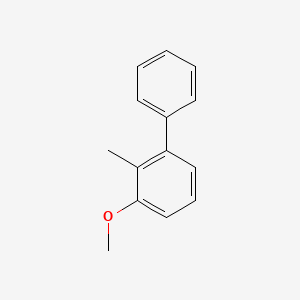
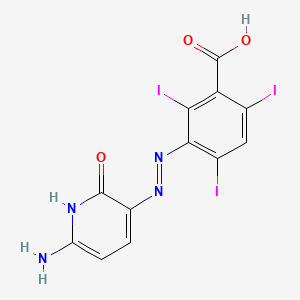
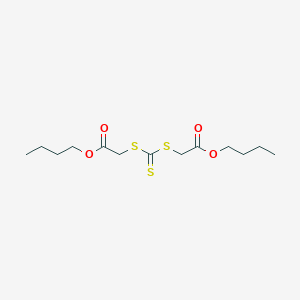
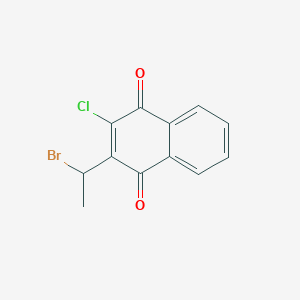

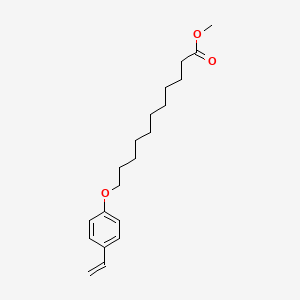
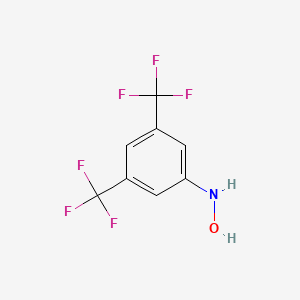
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
